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molecular formula C11H5Cl3N2O3 B8342094 3-Chloro-2-(2,6-dichlorophenoxy)-5nitropyridine

3-Chloro-2-(2,6-dichlorophenoxy)-5nitropyridine

Cat. No. B8342094
M. Wt: 319.5 g/mol
InChI Key: FKDMJHIBGXPOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04756739

Procedure details

6.39 g (20 mmol) of 3-chloro-2-(2,6-dichlorophenoxy)-5nitropyridine were suspended in 7 ml of glacial acetic acid and 40 ml of water, and 5.6 g (0.1 mol) of iron powder were added in portions at room temperature (temperature 50° C.). The mixture was stirred for 1 hour, complete conversion determined by means of TLC, the mixture was filtered through a glass filter frit under suction, and the filter cake was carefully washed with ethyl acetate. The organic phase was washed with water until neutral, dried using MgSO4 and concentrated by evaporation.
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>C(O)(=O)C.O.[Fe]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([O:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
6.39 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])OC1=C(C=CC=C1Cl)Cl
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter frit under suction
WASH
Type
WASH
Details
the filter cake was carefully washed with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water until neutral,
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C(=NC1)OC1=C(C=CC=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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